

# An In-depth Technical Guide to 2-(2-Bromoethoxy)propane

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## Compound of Interest

Compound Name: 2-(2-Bromoethoxy)propane

Cat. No.: B1275696

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## Abstract

This technical guide provides a comprehensive overview of the chemical compound **2-(2-Bromoethoxy)propane**, including its nomenclature, physicochemical properties, and potential applications. This document details a probable synthetic route via Williamson ether synthesis and outlines a general experimental protocol. Furthermore, it explores the compound's potential as an alkylating agent and its relevance in medicinal chemistry, supported by predicted spectroscopic data and a logical workflow for its synthesis.

## Nomenclature and Identification

The compound with the chemical structure of an isopropyl group attached to an ethoxy group, which is in turn substituted with a bromine atom on the terminal carbon, is formally named according to IUPAC nomenclature.

IUPAC Name: **2-(2-Bromoethoxy)propane**

Synonyms:

- 1-Bromo-2-isopropoxyethane
- 2-Isopropoxyethyl bromide

- Isopropyl 2-bromoethyl ether

Identifier	Value
Molecular Formula	C <sub>5</sub> H <sub>11</sub> BrO
CAS Number	54149-16-5

## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **2-(2-Bromoethoxy)propane** is provided below for easy reference.

Table 1: Physicochemical Properties of **2-(2-Bromoethoxy)propane**

Property	Value
Molecular Weight	167.04 g/mol
Appearance	Predicted to be a colorless liquid
Boiling Point	Predicted to be in the range of 150-170 °C
Density	Predicted to be ~1.25 g/mL
Solubility	Soluble in common organic solvents

Table 2: Predicted Spectroscopic Data of **2-(2-Bromoethoxy)propane**

Spectroscopy	Predicted Data
<sup>1</sup> H NMR	$\delta$ (ppm): ~3.6 (t, 2H, -O-CH <sub>2</sub> -), ~3.4 (t, 2H, -CH <sub>2</sub> -Br), ~3.6 (septet, 1H, -CH(CH <sub>3</sub> ) <sub>2</sub> ), ~1.2 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> )
<sup>13</sup> C NMR	$\delta$ (ppm): ~72 (-O-CH <sub>2</sub> -), ~30 (-CH <sub>2</sub> -Br), ~70 (-CH(CH <sub>3</sub> ) <sub>2</sub> ), ~22 (-CH(CH <sub>3</sub> ) <sub>2</sub> )
IR (cm <sup>-1</sup> )	~2970 (C-H stretch), ~1100 (C-O stretch), ~650 (C-Br stretch)
Mass Spec (m/z)	Molecular Ion: 166/168 (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes). Major fragments may include loss of Br (m/z 87) and cleavage of the ether bond.

## Synthesis of 2-(2-Bromoethoxy)propane

The most common and direct synthesis of **2-(2-Bromoethoxy)propane** is expected to be the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## General Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **2-(2-Bromoethoxy)propane** from isopropanol and 1,2-dibromoethane.

Materials:

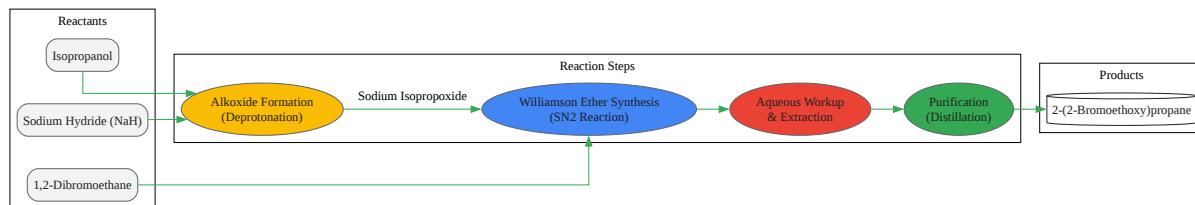
- Isopropanol
- Sodium hydride (NaH)
- 1,2-Dibromoethane
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate
- Standard laboratory glassware and purification apparatus

Procedure:

- Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of isopropanol in anhydrous diethyl ether is prepared. To this solution, sodium hydride is added portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.
- Ether Formation: 1,2-Dibromoethane is added dropwise to the solution of sodium isopropoxide at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
- Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by fractional distillation to yield pure **2-(2-Bromoethoxy)propane**.

## Logical Workflow for Synthesis



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Caption: General workflow for the synthesis of **2-(2-Bromoethoxy)propane**.

## Reactivity and Potential Applications

### Alkylating Agent

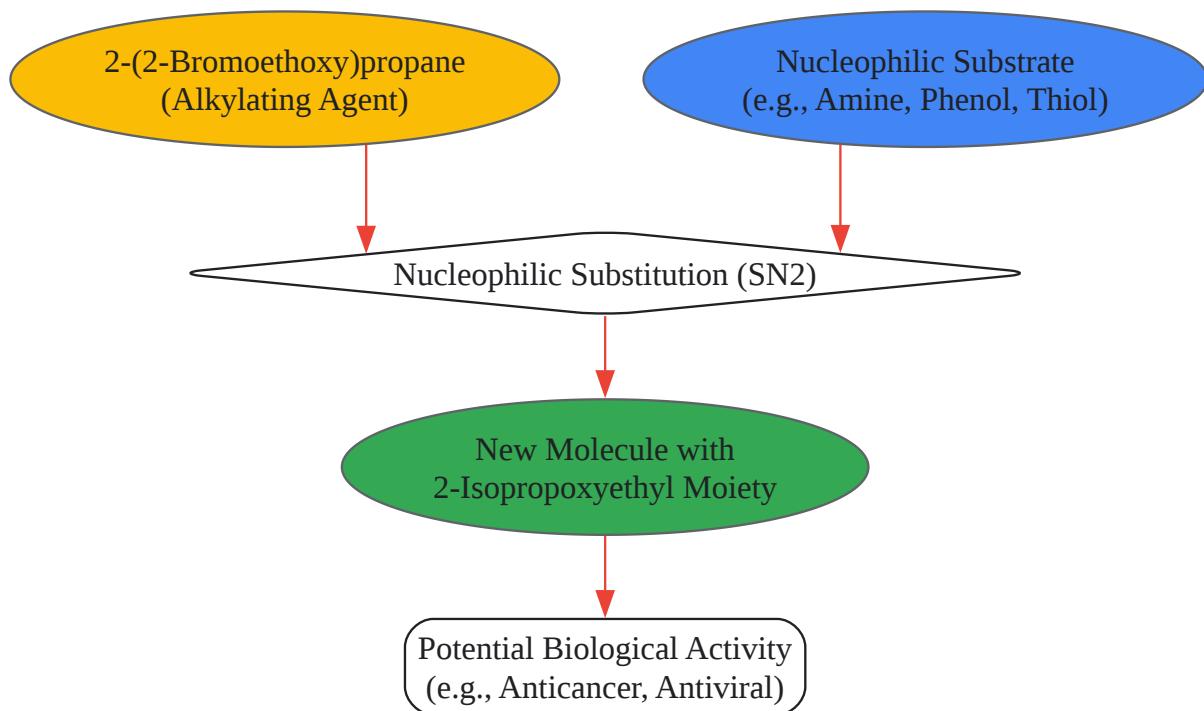
Due to the presence of a primary bromo-substituent, **2-(2-Bromoethoxy)propane** is expected to act as an effective alkylating agent in the presence of suitable nucleophiles.<sup>[4][5]</sup> The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity makes it a potentially useful building block in organic synthesis for the introduction of the 2-isopropoxyethyl moiety.

## Relevance in Medicinal Chemistry and Drug Development

While no specific biological signaling pathways involving **2-(2-Bromoethoxy)propane** have been identified in the current literature, its structural motifs are of interest in medicinal chemistry. Haloalkanes and ethers are functional groups present in numerous pharmaceuticals.<sup>[6][7]</sup> The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[6]</sup> Bromoalkoxy moieties can be found in compounds with a range of biological activities, including potential cytotoxic effects against

cancer cell lines.[8] The use of such alkylating agents is a cornerstone of many anticancer therapies.[9][10][11]

The logical relationship for its potential use as a synthetic intermediate can be visualized as follows:



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Caption: Logical workflow for the use of **2-(2-Bromoethoxy)propane** in synthesis.

## Conclusion

**2-(2-Bromoethoxy)propane** is a readily synthesizable haloalkane ether with potential as an alkylating agent in organic synthesis. While its direct biological applications are not yet documented, its structural features suggest it could serve as a valuable intermediate in the development of novel therapeutic agents. Further research is warranted to explore its reactivity profile and potential pharmacological activities.

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